molecular formula C19H27NO3S B15108588 Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine

Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine

Cat. No.: B15108588
M. Wt: 349.5 g/mol
InChI Key: HBEYWYIHJKKHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a naphthyl group, which is a bicyclic aromatic hydrocarbon, making it structurally unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine typically involves the reaction of 4-pentyloxynaphthalene with diethylamine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides or thiols

    Substitution: Various sulfonamide derivatives

Scientific Research Applications

Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties, similar to other sulfonamide compounds.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethylsulfamoylbenzoic acid
  • Diethylsulfamoylnaphthalene
  • Diethylsulfamoylphenylamine

Uniqueness

Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine is unique due to its naphthyl group, which provides additional aromaticity and potential for π-π interactions. This structural feature can enhance its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C19H27NO3S

Molecular Weight

349.5 g/mol

IUPAC Name

N,N-diethyl-4-pentoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C19H27NO3S/c1-4-7-10-15-23-18-13-14-19(17-12-9-8-11-16(17)18)24(21,22)20(5-2)6-3/h8-9,11-14H,4-7,10,15H2,1-3H3

InChI Key

HBEYWYIHJKKHFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.